[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of two amino groups at the 3 and 5 positions on the benzoic acid ring, and an ester linkage to a biphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester typically involves the esterification of 3,5-diaminobenzoic acid with [1,1’-biphenyl]-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The ester linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3,5-dinitrobenzoic acid, [1,1’-biphenyl]-4-yl ester.
Reduction: 3,5-diaminobenzyl alcohol, [1,1’-biphenyl]-4-yl ester.
Substitution: Various substituted benzoic acid derivatives depending on the substituent used.
Scientific Research Applications
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, altering their activity. The biphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Diaminobenzoic acid: Lacks the biphenyl ester group, making it less hydrophobic and less effective in certain applications.
Benzoic acid, 3,5-dinitro-, [1,1’-biphenyl]-4-yl ester: Contains nitro groups instead of amino groups, leading to different reactivity and applications.
Benzoic acid, 3,5-diamino-, 1-methylethyl ester: Has a different ester group, affecting its physical and chemical properties.
Uniqueness
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester is unique due to its combination of amino groups and biphenyl ester linkage. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry .
Properties
CAS No. |
136951-59-2 |
---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(4-phenylphenyl) 3,5-diaminobenzoate |
InChI |
InChI=1S/C19H16N2O2/c20-16-10-15(11-17(21)12-16)19(22)23-18-8-6-14(7-9-18)13-4-2-1-3-5-13/h1-12H,20-21H2 |
InChI Key |
PGPHYPVULCSMMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.